(2E)-N-(2-cyanophenyl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(2-cyanophenyl)-3-phenylprop-2-enamide is an organic compound characterized by the presence of a cyanophenyl group and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-cyanophenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-cyanobenzaldehyde with phenylacetic acid under basic conditions to form the corresponding enamine. This intermediate is then subjected to a condensation reaction with an appropriate amine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-cyanophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(2-cyanophenyl)-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with enhanced properties .
Mechanism of Action
The mechanism of action of (2E)-N-(2-cyanophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-({2-[(4-Cyanophenyl)amino]-4-pyrimidinyl}amino)-3,5-dimethylphenyl]acrylamide: This compound shares a similar structural motif but includes additional functional groups that enhance its biological activity.
Pyridine derivatives: These compounds also contain a nitrile group and exhibit similar antimicrobial properties.
Uniqueness
(2E)-N-(2-cyanophenyl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C16H12N2O |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(E)-N-(2-cyanophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H12N2O/c17-12-14-8-4-5-9-15(14)18-16(19)11-10-13-6-2-1-3-7-13/h1-11H,(H,18,19)/b11-10+ |
InChI Key |
KEZKCEUPWHCJOV-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
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